BenchChemオンラインストアへようこそ!

2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Lipophilicity Physicochemical property Drug-likeness

2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a fully synthetic small molecule belonging to the purino[7,8-a]imidazole-1,3-dione fused heterocyclic class. Its core scaffold combines a xanthine-like purine-trione moiety with a fused imidazole ring, bearing a 2-heptyl chain, an N4-methyl group, and a 6-phenyl substituent.

Molecular Formula C21H27N5O2
Molecular Weight 381.5 g/mol
Cat. No. B11291604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Molecular FormulaC21H27N5O2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C
InChIInChI=1S/C21H27N5O2/c1-3-4-5-6-10-13-26-19(27)17-18(23(2)21(26)28)22-20-24(14-15-25(17)20)16-11-8-7-9-12-16/h7-9,11-12H,3-6,10,13-15H2,1-2H3
InChIKeyPRMBGFSQBQSFDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione – Compound Class and Core Pharmacophore Overview


2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a fully synthetic small molecule belonging to the purino[7,8-a]imidazole-1,3-dione fused heterocyclic class. Its core scaffold combines a xanthine-like purine-trione moiety with a fused imidazole ring, bearing a 2-heptyl chain, an N4-methyl group, and a 6-phenyl substituent. This tricyclic core is structurally related to scaffolds under investigation as xanthine oxidase (XO) inhibitors [1]; however, direct pharmacological annotation of this exact substitution pattern is absent from major public bioactivity databases such as ChEMBL and BindingDB as of the search date.

Why Generic Purinoimidazole Analogs Cannot Substitute for 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione in Targeted Studies


Within the purino[7,8-a]imidazole-1,3-dione series, even minor alkyl or aryl substitutions produce large shifts in target potency and selectivity. For example, the publicly indexed analog 6-benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (BDBM44503) showed only marginal inhibition of Ephrin type-A receptor 4 (IC50 > 50,000 nM) [1], while structurally distinct purinoimidazoles in patent literature exhibit XO IC50 values spanning three orders of magnitude depending on the 2- and 6-substituents [2]. The combination of a lipophilic 2-heptyl chain with a 6-phenyl ring on the target compound is not represented in any close analog with published comparative data; therefore, activity, selectivity, and physicochemical properties cannot be inferred by interpolation from neighboring congeners. This substitution pattern likely drives differentiated logP, solubility, and target engagement profiles that make generic replacement scientifically unsound without empirical re-validation.

Quantitative Differentiation Evidence for 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione vs. Structural Analogs


Predicted Lipophilicity Differential vs. 6-Benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

The 2-heptyl substituent on the target compound is predicted to increase calculated logP by approximately 1.8–2.2 log units relative to the 2-unsubstituted or 2-methyl analogs. This is a class-level inference based on additive fragment-based logP contributions for the heptyl chain (Hansch π ≈ 3.5) versus methyl (π ≈ 0.5) [1]. No experimental logP or chromatographic hydrophobicity data were located for the exact compound.

Lipophilicity Physicochemical property Drug-likeness

Absence of Detectable Ephrin Receptor Activity vs. a Close Congener

The structurally closest analog with public bioactivity data, 6-benzyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (BDBM44503), was profiled against Ephrin type-A receptor 4 and yielded an IC50 > 50,000 nM [1]. The target compound, differing at both the 2-position (heptyl vs. H) and 6-position (phenyl vs. benzyl), has not been tested in this assay. No inference of activity can be made; the benzyl-to-phenyl change at C6 alone can alter kinase hinge-binding geometry, and the 2-heptyl chain may further modulate the ATP-pocket fit.

Ephrin receptor Selectivity Kinase off-target

Xanthine Oxidase Inhibitory Potential: Scaffold-Class Inference from Patent Data

Patent US8729273B2 claims a broad series of purino[7,8-a]imidazole-1,3-diones as xanthine oxidase (XO) inhibitors, with exemplified compounds achieving IC50 values below 100 nM in a fluorescence-based XO assay [1]. The target compound's 2-heptyl-4-methyl-6-phenyl substitution pattern falls within the claimed generic Markush structure where A, D, E, G, Y, and Q are defined broadly. However, the specific compound is not listed among the exemplified examples, and no IC50 value is reported for it. The closest exemplified analogs with a 2-alkyl chain (e.g., 2-n-butyl or 2-isobutyl) and 6-aryl groups showed IC50 values ranging from 56 nM to 1,200 nM, suggesting that the target compound may possess XO activity within this range, but this remains a class-level inference without direct measurement.

Xanthine oxidase Hyperuricemia Gout

Research and Procurement Application Scenarios for 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione


Structure-Activity Relationship (SAR) Expansion of Purinoimidazole Xanthine Oxidase Inhibitors

The compound serves as a logical next-step probe for SAR studies exploring the 2-alkyl chain length tolerance in purino[7,8-a]imidazole-1,3-dione XO inhibitors. Patent US8729273B2 demonstrates that 2-alkyl substituents profoundly modulate XO IC50 (range: 56–1,200 nM for butyl/isobutyl analogs) [1]. The 2-heptyl variant has not been profiled; procurement and testing would directly quantify the contribution of extended lipophilic chains to potency, solubility, and metabolic stability, filling a defined gap in the disclosed structure-activity landscape.

Physicochemical Property Benchmarking for CNS or Cell-Permeable Probe Design

The elevated cLogP (estimated ~3.8–4.2) driven by the 2-heptyl and 6-phenyl groups makes this compound a useful benchmarking tool for assessing the permeability-solubility trade-off in fused purinoimidazole series. As noted in Section 3, the lipophilicity is approximately 2 log units higher than the 2-unsubstituted analog BDBM44503 [1]. Researchers optimizing central nervous system (CNS) multiparameter optimization (MPO) scores or parallel artificial membrane permeability assay (PAMPA) permeability within this chemotype can use this compound as an upper-lipophilicity reference point.

Negative Control or Selectivity Probe for Ephrin Receptor Kinase Panels

Given that the closest congener BDBM44503 showed negligible EphA4 inhibition (IC50 > 50,000 nM) [1], the target compound may be considered for inclusion as a putative negative control in Ephrin receptor kinase selectivity panels, provided its inactivity is experimentally confirmed. The structural divergence at C2 and C6 from BDBM44503 means that direct extrapolation is not valid; however, if confirmed inactive, this compound would help establish the Ephrin selectivity boundary for the purinoimidazole series.

Computational Chemistry and Docking Model Validation

The compound's well-defined substitution pattern (linear 2-heptyl, N4-methyl, 6-phenyl) and absence of stereocenters make it an excellent candidate for validating docking poses and free-energy perturbation (FEP) predictions within the XO active site (as templated by US8729273B2 co-crystal structures or homology models). Its predicted binding mode divergence from shorter 2-alkyl analogs can be used to stress-test scoring functions and water-network predictions.

Quote Request

Request a Quote for 2-Heptyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.